Cas no 4774-24-7 (2-(piperazin-1-yl)quinoline)

2-(Piperazin-1-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a piperazine moiety at the 2-position. This structure imparts versatility in medicinal and pharmaceutical applications, particularly as a key intermediate in the synthesis of bioactive molecules. Its piperazine group enhances solubility and binding affinity, making it valuable for drug development, especially in CNS-targeting agents and kinase inhibitors. The compound's stability and reactivity allow for further functionalization, enabling tailored modifications for specific research or industrial needs. It is commonly utilized in the preparation of compounds with potential antimicrobial, anticancer, or neuropharmacological activity. Suitable for controlled reactions, it is handled under standard laboratory conditions.
2-(piperazin-1-yl)quinoline structure
2-(piperazin-1-yl)quinoline structure
商品名:2-(piperazin-1-yl)quinoline
CAS番号:4774-24-7
MF:C13H15N3
メガワット:213.2783
MDL:MFCD00242605
CID:45309
PubChem ID:5011

2-(piperazin-1-yl)quinoline 化学的及び物理的性質

名前と識別子

    • 2-(Piperazin-1-yl)quinoline
    • 2-(1-piperazinyl)quinoline
    • 2-Piperazin-1-yl-quinoline
    • QUIPAZINE
    • Quipazine dimaleate
    • 2-(1-Piperazino)quinoline
    • 2-Piperazin-1-ylquinoline
    • Quinoline, 2-(1-piperazinyl)-
    • Quipazine [INN]
    • 1-(2-Quinolinyl)piperazine
    • Quipazinum [INN-Latin]
    • Quipazina [INN-Spanish]
    • 1-(2-Quinolyl)piperazine
    • 2-(1-Piperazinyl)chinolin
    • 4WCY05C0SJ
    • 2-quinolylpiperazine
    • Quipazinum
    • Quipazina
    • Spectrum_001733
    • piperazin-1-yl-quinoline
    • A
    • BRD-K77925998-001-01-3
    • KBio3_002971
    • Tocris-0629
    • DivK1c_000911
    • BSPBio_000554
    • BRD-K77925998-050-02-8
    • L000958
    • Prestwick0_000617
    • KBio2_002213
    • CS-0072166
    • CHEBI:93368
    • DTXSID3046952
    • HY-W028142
    • Oprea1_342540
    • GTPL173
    • CCG-205099
    • Prestwick2_000617
    • AB00053761-06
    • BPBio1_000610
    • VU0005330-3
    • Q7272557
    • SPBio_002773
    • XRXDAJYKGWNHTQ-UHFFFAOYSA-N
    • KBio1_000911
    • CHEMBL18772
    • BSPBio_003467
    • FT-0635438
    • 2-Piperazin-1-yl-quinoline(Quipazine)
    • BDBM50014407
    • KBioGR_001818
    • Spectrum3_001824
    • Prestwick3_000617
    • Biomol-NT_000103
    • Spectrum2_001182
    • AB05466
    • BRD-K77925998-332-03-8
    • KBio2_004781
    • UNII-4WCY05C0SJ
    • SPBio_001223
    • F3306-0004
    • NCGC00015872-02
    • SBI-0050992.P003
    • MFCD00242605
    • NCGC00015872-03
    • Spectrum4_001259
    • NCGC00015872-01
    • Lopac-Q-1004
    • EN300-39715
    • 2-(piperazin-1-yl)-quinoline
    • NCGC00024694-02
    • SY238379
    • Lopac0_001019
    • AB00053761_11
    • BPBio1_001393
    • A827323
    • Prestwick1_000617
    • Q-103520
    • 1-(quinolin-2-yl)piperazine
    • NCGC00015872-04
    • 2-Piperazin-1-yl-quinoline (Quipazine)
    • AS-38262
    • NCGC00024694-03
    • NCGC00024694-01
    • IDI1_000911
    • AKOS000124312
    • NCGC00015872-06
    • BRN 0196945
    • CAS-4774-24-7
    • AB00053761
    • 2-Piperazin-1-yl-quinoline;2-(piperazin-1-yl)quinoline
    • AB00053761_12
    • 5-23-03-00069 (Beilstein Handbook Reference)
    • AC-22858
    • 4774-24-7
    • SCHEMBL322181
    • 130895-61-3
    • KBioSS_002213
    • KBio2_007349
    • NINDS_000911
    • BCP23281
    • BRD-K77925998-332-04-6
    • 2-(1-piperazinyl)-quinoline
    • STL308727
    • BRD-K77925998-364-01-5
    • DB-021505
    • Quipazina (INN-Spanish)
    • DTXCID1026952
    • BRD-K77925998-050-14-3
    • Quipazinum (INN-Latin)
    • 2-(piperazin-1-yl)quinoline
    • MDL: MFCD00242605
    • インチ: 1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2
    • InChIKey: XRXDAJYKGWNHTQ-UHFFFAOYSA-N
    • ほほえんだ: N1(C2C([H])=C([H])C3=C([H])C([H])=C([H])C([H])=C3N=2)C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]
    • BRN: 0196945

計算された属性

  • せいみつぶんしりょう: 445.14900
  • どういたいしつりょう: 213.127
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 28.2

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 403.7±25.0°C at 760 mmHg
  • フラッシュポイント: 198.0±23.2 °C
  • 屈折率: 1.628
  • PSA: 177.36000
  • LogP: 1.46180
  • ようかいせい: 自信がない
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

2-(piperazin-1-yl)quinoline セキュリティ情報

2-(piperazin-1-yl)quinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN17433-5G
2-(piperazin-1-yl)quinoline
4774-24-7 95%
5g
¥4111.00 2023-05-02
eNovation Chemicals LLC
Y1097340-1G
2-(piperazin-1-yl)quinoline
4774-24-7 97%
1g
$230 2024-07-21
TRC
B450568-500mg
2-(Piperazin-1-yl)quinoline
4774-24-7
500mg
$ 224.00 2023-04-18
Enamine
EN300-39715-0.5g
2-(piperazin-1-yl)quinoline
4774-24-7
0.5g
$264.0 2023-04-30
Enamine
EN300-39715-1.0g
2-(piperazin-1-yl)quinoline
4774-24-7
1g
$274.0 2023-04-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DA062-250mg
2-(piperazin-1-yl)quinoline
4774-24-7 95%
250mg
673CNY 2021-05-08
Enamine
EN300-39715-0.05g
2-(piperazin-1-yl)quinoline
4774-24-7
0.05g
$230.0 2023-04-30
eNovation Chemicals LLC
D969978-5g
2-Piperazin-1-yl-quinoline
4774-24-7 95%
5g
$455 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0106-500mg
2-Piperazin-1-yl-quinoline
4774-24-7 96%
500mg
831.08CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0106-250mg
2-Piperazin-1-yl-quinoline
4774-24-7 96%
250mg
746.28CNY 2021-05-08

2-(piperazin-1-yl)quinoline 合成方法

2-(piperazin-1-yl)quinoline 関連文献

2-(piperazin-1-yl)quinolineに関する追加情報

Comprehensive Overview of 2-(piperazin-1-yl)quinoline (CAS No. 4774-24-7): Properties, Applications, and Research Insights

2-(piperazin-1-yl)quinoline (CAS No. 4774-24-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile applications. This compound, often referred to by its CAS number 4774-24-7, combines a quinoline core with a piperazine moiety, making it a valuable scaffold in drug discovery and material science. Researchers and industry professionals frequently search for terms like "2-(piperazin-1-yl)quinoline synthesis", "CAS 4774-24-7 applications", and "quinoline derivatives in medicine", reflecting its growing relevance in modern science.

The molecular structure of 2-(piperazin-1-yl)quinoline features a quinoline ring system, which is known for its aromaticity and electron-rich properties, coupled with a piperazine group that enhances its solubility and bioavailability. This combination has led to its exploration in various therapeutic areas, including central nervous system (CNS) drug development and antimicrobial agents. Recent studies have highlighted its potential as a kinase inhibitor, a topic of high interest in cancer research, as evidenced by the surge in searches for "quinoline-based kinase inhibitors" and "piperazine derivatives in oncology".

In addition to its pharmaceutical applications, CAS No. 4774-24-7 is also investigated for its role in organic electronics and catalysis. The compound's ability to act as a ligand or intermediate in synthetic pathways makes it a cornerstone in the development of advanced materials. For instance, its use in metal-organic frameworks (MOFs) has been a trending topic, with queries like "quinoline-piperazine MOFs" gaining traction in academic circles. This dual utility in both life sciences and material science underscores its interdisciplinary importance.

The synthesis of 2-(piperazin-1-yl)quinoline typically involves the coupling of quinoline derivatives with piperazine under controlled conditions. Optimizing this process is a frequent subject of research, as indicated by searches for "efficient synthesis of 4774-24-7" and "green chemistry approaches for quinoline-piperazine compounds". Environmental sustainability in chemical synthesis is a hot-button issue, and this compound's production methods are no exception. Recent advancements have focused on catalyst-free reactions and solvent-free techniques, aligning with the global push toward greener chemistry.

From a commercial perspective, 2-(piperazin-1-yl)quinoline is available in various purity grades to meet the demands of research and industrial applications. Suppliers often highlight its high-purity formulations and custom synthesis options, catering to the needs of diverse sectors. The compound's stability under standard conditions and compatibility with common solvents further enhance its practicality, making it a staple in laboratories worldwide.

Looking ahead, the future of CAS No. 4774-24-7 appears promising, with ongoing studies exploring its potential in neuroprotective therapies and smart materials. As the scientific community continues to uncover new applications, this compound is poised to remain a focal point in both academic and industrial research. Its adaptability and broad utility ensure that it will stay relevant in addressing some of the most pressing challenges in chemistry and medicine.

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